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Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and selective inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage
Response (DDR) pathway. Preclinical and clinical investigations are exploring the synergistic
potential of Elimusertib with immunotherapy, particularly immune checkpoint inhibitors. The
rationale for this combination lies in the ability of ATR inhibitors to induce immunogenic cell
death and modulate the tumor microenvironment, potentially transforming "cold" tumors into
"hot" tumors that are more responsive to immunotherapy. This document provides a summary
of available data from combination studies and detailed protocols for key experimental assays.

Data Presentation
Clinical Studies

A phase 1b clinical trial (NCT04095273) evaluated the safety and efficacy of Elimusertib in
combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid
tumors. While the study is complete, full results have not yet been formally published. A
summary from the UK's Health Research Authority for 56 participants indicates that the highest
dose of Elimusertib administered was 40 mg twice daily. However, a recommended Phase 2
dose for the combination with pembrolizumab could not be established. Key outcome
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measures of the trial included Objective Response Rate (ORR) and Disease Control Rate
(DCR), though specific data are not yet publicly available.

Another clinical trial (NCT03188965) investigating Elimusertib as a monotherapy in 143
patients with advanced solid tumors carrying DDR defects provides some insight into its single-
agent activity. In this study, a clinical benefit with disease control for at least 16 weeks was
observed in approximately 35% of patients.[1] Durable objective responses were seen across
various cancer types.[1] Notably, in patients with advanced ovarian cancer, including those
resistant to platinum-based therapy and PARP inhibitors, 27.8% experienced a durable clinical
benefit lasting more than 6 months.[1] For patients with ATM loss, the best overall response
included partial responses in 8.9% and stable disease in approximately 56%, with a durable
clinical benefit of over 6 months in 26.5% of patients.[1]

Table 1: Elimusertib Monotherapy Efficacy Data from NCT03188965

Patient Population Efficacy Endpoint Result

Advanced Solid Tumors with Disease Control Rate (=16 350,
-~ 0

DDR Defects (n=143) weeks)

) Durable Clinical Benefit (>6
Advanced Ovarian Cancer 27.8%
months)
Tumors with ATM loss Partial Response 8.9%
Stable Disease ~56%

Durable Clinical Benefit (>6
26.5%
months)

Preclinical Studies

Preclinical studies have provided a strong rationale for combining Elimusertib with
immunotherapy, primarily through the activation of the cGAS-STING (cyclic GMP-AMP
synthase-stimulator of interferon genes) pathway, which enhances anti-tumor immunity.

A study investigating the combination of the ATR inhibitor ceralasertib with an anti-PD-L1
antibody in mouse tumor models demonstrated a CD8+ T-cell dependent antitumor activity.[2]
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Intermittent dosing of the ATR inhibitor reshaped the tumor immune microenvironment, leading
to an upregulation of the type I interferon pathway.[2]

Another preclinical study in castration-resistant prostate cancer (CRPC) models showed that
Elimusertib destabilized the PD-L1 protein by repressing ATR-CHK1 signaling.[3] The
combination of Elimusertib with an anti-PD-L1 antibody resulted in robust immune activation
and a synergistic, T-cell-dependent therapeutic response.[3]

Table 2: Summary of Key Preclinical Findings

ATR Inhibitor Combination Agent Cancer Model Key Findings

Destabilization of PD-

L1, robust immune

. ) ] Castration-Resistant activation, synergistic
Elimusertib Anti-PD-L1
Prostate Cancer T-cell dependent
therapeutic response.
[3]
CD8+ T-cell
dependent antitumor
Ceralasertib Anti-PD-L1 Mouse Tumor Models activity, upregulation

of type | interferon

pathway.[2]

Signaling Pathways and Experimental Workflows
ATR-STING Signaling Pathway in Cancer
Immunotherapy

The combination of Elimusertib and immunotherapy leverages the interplay between DNA
damage response and innate immunity. Inhibition of ATR by Elimusertib leads to an
accumulation of DNA damage and the formation of micronuclei, which can activate the cGAS-
STING pathway. This, in turn, triggers the production of type | interferons and other pro-
inflammatory cytokines, leading to the recruitment and activation of immune cells, such as
CD8+ T-cells, within the tumor microenvironment.
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In Vitro Analysis In Vivo Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8067878?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

